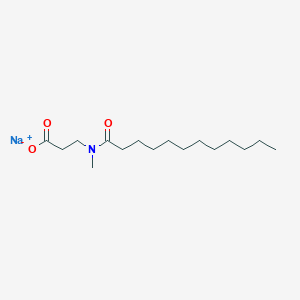
Sodium lauroyl methylaminopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium lauroyl methylaminopropionate is an amino acid-based surfactant derived from N-methyl-β-alanine and lauric acid. It is commonly used in cosmetic and personal care products due to its mildness and effective cleansing properties. This compound is known for its ability to produce a rich, stable foam and is often found in shampoos, body washes, and facial cleansers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium lauroyl methylaminopropionate is synthesized through the acylation of N-methyl-β-alanine with lauric acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The process can be summarized as follows:
Acylation Reaction: N-methyl-β-alanine reacts with lauric acid in the presence of a base.
Formation of Sodium Salt: The resulting product is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Mixing: The reactants (N-methyl-β-alanine and lauric acid) are mixed in a reactor.
Heating: The mixture is heated to facilitate the acylation reaction.
Neutralization: Sodium hydroxide is added to neutralize the product and form the sodium salt.
Purification: The product is purified through filtration and drying processes to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium lauroyl methylaminopropionate primarily undergoes the following types of reactions:
Hydrolysis: In aqueous solutions, it can hydrolyze to form lauric acid and N-methyl-β-alanine.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions, where the lauroyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Hydrolysis: Lauric acid and N-methyl-β-alanine.
Oxidation: Oxidized derivatives of lauric acid and N-methyl-β-alanine.
Substitution: Various acylated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Sodium lauroyl methylaminopropionate has a wide range of applications in scientific research, including:
Cosmetic Chemistry: Used as a surfactant and emulsifier in formulations for shampoos, body washes, and facial cleansers.
Biological Studies: Investigated for its potential allergenic properties and effects on cellular respiration.
Industrial Applications: Utilized in the production of mild, sulfate-free cleansing products.
Pharmaceutical Research: Studied for its interactions with lipid environments, which can be relevant for drug delivery systems.
Wirkmechanismus
Sodium lauroyl methylaminopropionate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of emulsions and the effective removal of dirt and oils from surfaces. The compound interacts with lipid membranes, disrupting their structure and facilitating the solubilization of hydrophobic substances .
Molecular Targets and Pathways:
Lipid Membranes: The compound targets lipid bilayers, leading to their disruption and the release of encapsulated substances.
Surface Tension Reduction: By reducing surface tension, it enhances the mixing of oil and water phases, improving the efficacy of cleansing formulations.
Vergleich Mit ähnlichen Verbindungen
Sodium lauroyl methylaminopropionate is often compared with other amino acid-based surfactants such as:
Sodium lauroyl sarcosinate: Similar in structure but derived from sarcosine instead of N-methyl-β-alanine.
Sodium cocoyl alaninate: Derived from L-alanine and coconut fatty acids, known for its conditioning properties in hair care products.
Sodium lauroyl glutamate: Another amino acid-based surfactant, derived from glutamic acid, used for its mildness and foaming properties.
Uniqueness: this compound is unique due to its specific combination of N-methyl-β-alanine and lauric acid, which provides a balance of mildness and effective cleansing. Its ability to form stable emulsions and rich foam makes it particularly valuable in personal care formulations .
Eigenschaften
CAS-Nummer |
21539-58-2 |
|---|---|
Molekularformel |
C16H31NNaO3 |
Molekulargewicht |
308.41 g/mol |
IUPAC-Name |
sodium;3-[dodecanoyl(methyl)amino]propanoate |
InChI |
InChI=1S/C16H31NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16(19)20;/h3-14H2,1-2H3,(H,19,20); |
InChI-Schlüssel |
NBDYSLCMCUDINP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N(C)CCC(=O)O.[Na] |
Key on ui other cas no. |
21539-58-2 |
Sequenz |
X |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















